molecular formula C12H16N2O2 B2903124 N-[2-(morpholin-4-yl)phenyl]acetamide CAS No. 91557-32-3

N-[2-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B2903124
CAS No.: 91557-32-3
M. Wt: 220.272
InChI Key: SDWSFRAJHDWPOA-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)phenyl]acetamide is an acetamide derivative featuring a morpholine ring attached to the phenyl group at the ortho-position.

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-11-4-2-3-5-12(11)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWSFRAJHDWPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)phenyl]acetamide typically involves the acylation of 2-(morpholin-4-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction can be summarized as follows:

    Starting Materials: 2-(morpholin-4-yl)aniline and acetic anhydride.

    Reaction Conditions: Reflux in dichloromethane or ethanol.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)phenyl]acetamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, modulating biological pathways.

Scientific Research Applications

Chemistry this compound serves as a versatile intermediate in synthesizing complex organic molecules. It can undergo reactions such as oxidation, leading to N-oxide derivatives; reduction, resulting in corresponding amine derivatives; and substitution, producing halogenated or nitrated phenyl derivatives.

Biology The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine this compound is explored for potential therapeutic effects, particularly in developing new drugs. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For instance, it may inhibit monoamine oxidase, an enzyme involved in neurotransmitter breakdown, potentially elevating neurotransmitter levels in the brain. A series of chemical optimizations guided by in vitro affinity at a histamine H3 receptor (H3R) has led to the identification of N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride as a clinical candidate for treating human sleep disorders .

Industry This compound is utilized in producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these chemicals in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-[2-(morpholin-4-yl)phenyl]acetamide, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Findings References
This compound Morpholine at ortho-phenyl position C₁₂H₁₆N₂O₂ 220.27 g/mol Hypothesized applications in kinase inhibition or corrosion protection (based on analogs) N/A
N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Morpholine sulfonyl group at para-position C₁₈H₁₉N₂O₅SCl 410.87 g/mol Potential bioactive agent; sulfonyl group enhances solubility
2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}acetamide Chloro + morpholinylacetyl chain C₁₄H₁₈ClN₃O₃ 311.76 g/mol Intermediate in organic synthesis; chloro group may enhance reactivity
N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide Morpholine + piperazine moieties C₂₂H₂₈N₄O₂ 380.48 g/mol Studied for CNS activity; piperazine enhances binding to neurotransmitter receptors
Brezivaptanum (vasopressin antagonist) Complex triazole-morpholine-acetamide scaffold C₂₅H₂₆ClN₇O₂ 504.98 g/mol Clinical candidate for hyponatremia; morpholine improves pharmacokinetics
N-(4-nitrophenyl)-2-(3-hydroxy-5-methylphenoxy)acetamide (B1) Nitrophenyl + phenolic ether C₁₅H₁₄N₂O₄ 286.28 g/mol Antimicrobial activity; nitro group influences redox properties

Detailed Comparative Analysis

Structural and Electronic Effects

  • Morpholine Positioning : The ortho-morpholine substitution in the target compound may sterically hinder interactions compared to para-substituted analogs like N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide , where the sulfonyl group enhances solubility and hydrogen-bonding capacity .
  • Chlorine vs. Sulfonyl Groups: Chlorine substituents (e.g., 2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}acetamide) increase electrophilicity, favoring nucleophilic substitution reactions, whereas sulfonyl groups improve thermal stability and solubility .

Biological Activity

N-[2-(morpholin-4-yl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the acylation of 2-(morpholin-4-yl)aniline with acetic anhydride. This reaction is often conducted under reflux conditions in solvents such as dichloromethane or ethanol. The general reaction can be summarized as follows:

Reaction Overview:

  • Starting Materials: 2-(morpholin-4-yl)aniline, acetic anhydride
  • Reaction Conditions: Reflux in dichloromethane or ethanol
  • Product: this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are critical for evaluating its efficacy:

Bacterial Strain MIC (µM)
Staphylococcus aureus50
Streptococcus agalactiae75
Escherichia coli100

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in human lung cancer cell lines (A549). The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation and survival.

Case Study:
A recent study utilized the MTT assay to evaluate the cytotoxic effects of this compound on A549 cells. The findings indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain, which could have implications for both antimicrobial and anticancer activities.
  • DNA Interaction: Preliminary studies suggest that it can bind to DNA, potentially disrupting replication processes in cancer cells .
  • Cell Signaling Modulation: By affecting various signaling pathways, the compound may alter cellular responses to stress and apoptosis.

Research Findings

Recent investigations have explored various aspects of this compound's biological activity:

  • Antimicrobial Studies: Various derivatives have been synthesized and tested for enhanced activity against resistant bacterial strains.
  • Anticancer Studies: Research has focused on structural modifications to improve potency and selectivity against cancer cells.
  • Pharmacokinetics: Studies have begun to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to understand its viability as a therapeutic agent .

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